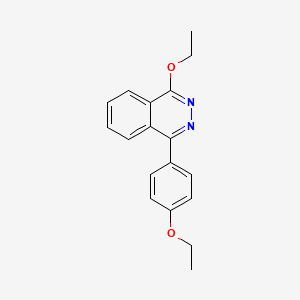

1-ethoxy-4-(4-ethoxyphenyl)phthalazine

Description

Properties

IUPAC Name |

1-ethoxy-4-(4-ethoxyphenyl)phthalazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-3-21-14-11-9-13(10-12-14)17-15-7-5-6-8-16(15)18(20-19-17)22-4-2/h5-12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFEYWAHXKNCICO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-ethoxy-4-(4-ethoxyphenyl)phthalazine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the appropriate phthalazine and phenyl derivatives.

Reaction Conditions: The ethoxy groups are introduced through an etherification reaction, where the hydroxyl groups on the phthalazine and phenyl rings react with ethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.

Chemical Reactions Analysis

1-Ethoxy-4-(4-ethoxyphenyl)phthalazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and nucleophiles like amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Ethoxy-4-(4-ethoxyphenyl)phthalazine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex phthalazine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-ethoxy-4-(4-ethoxyphenyl)phthalazine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key phthalazine derivatives and their biological activities, highlighting structural similarities and differences with 1-ethoxy-4-(4-ethoxyphenyl)phthalazine:

Substituent Effects on Activity

- Ethoxy vs. For example, 1-(4-methoxyphenyl)phthalazine demonstrated moderate anticancer activity, suggesting ethoxy analogs may exhibit improved potency .

- Halogenation: Fluorinated derivatives (e.g., 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthio)phthalazine) showed superior anticancer activity over cisplatin, attributed to enhanced electronegativity and binding affinity .

- Heterocyclic Fusion : Incorporation of thiazole (e.g., 2-thiazolylphthalazinediones) significantly improved antimicrobial activity, particularly against Gram-negative bacteria like Salmonella sp. .

Pharmacological Performance

- Anticancer Activity : Fluorinated and arylthio-substituted derivatives (e.g., compounds 12 and 13 in ) outperformed cisplatin in vitro, suggesting that bulkier substituents (like ethoxy) may further optimize target engagement.

- Antimicrobial Activity : Thiazole-fused phthalazines (e.g., 4d , 7b , 7c in ) showed >100% zone inhibition against Salmonella sp., surpassing gentamycin. Ethoxy groups may similarly enhance interactions with bacterial membranes.

Physicochemical Properties

- Stability : Chloro analogs (e.g., 1-chloro-4-(4-methylphenyl)phthalazine) are stable in organic solvents but may hydrolyze under aqueous conditions, whereas ethoxy groups improve hydrolytic stability .

Q & A

What validated synthetic routes are available for 1-ethoxy-4-(4-ethoxyphenyl)phthalazine, and how can reaction yields be optimized?

The synthesis typically involves multi-step procedures, including cyclization of substituted phthalic anhydrides or coupling reactions between ethoxyphenyl precursors and phthalazine intermediates. For example, one method employs Suzuki-Miyaura cross-coupling to attach ethoxyphenyl groups to the phthalazine core, requiring palladium catalysts and optimized solvent systems (e.g., DMF/water mixtures) . Yield optimization may involve adjusting catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄), temperature control (80–100°C), and purification via column chromatography using gradients of ethyl acetate/hexane . Challenges like byproduct formation due to over-alkylation can be mitigated by stoichiometric control of ethoxy precursors .

How can crystallographic data for 1-ethoxy-4-(4-ethoxyphenyl)phthalazine be accurately refined?

Crystallographic refinement relies on software like SHELXL for small-molecule structures and SHELXPRO for macromolecular interfaces . For visualization, ORTEP-3 provides graphical representations of thermal ellipsoids and hydrogen bonding networks . Key steps include:

- Data collection at high resolution (<1.0 Å) to resolve ethoxy group conformations.

- Using the HKLF 4 format in SHELXL for twinned data refinement.

- Validating hydrogen bonds via PLATON or Mercury to ensure geometric accuracy .

What strategies resolve contradictions in reported biological activity data for phthalazine derivatives?

Discrepancies often arise from assay variability (e.g., cell lines, incubation times). To address this:

- Standardize assays using reference compounds like sorafenib for VEGFR-2 inhibition studies .

- Perform dose-response curves across multiple replicates to confirm IC₅₀ values.

- Use computational docking (e.g., AutoDock Vina) to correlate structural features (e.g., ethoxy group orientation) with activity trends .

How can hydrogen bonding patterns in crystalline 1-ethoxy-4-(4-ethoxyphenyl)phthalazine predict molecular aggregation?

Graph set analysis (e.g., Etter’s formalism ) classifies hydrogen bonds into motifs like R₂²(8) rings or C(6) chains, which influence crystal packing . For example:

- The ethoxy oxygen may act as a hydrogen bond acceptor, forming O–H⋯O interactions with adjacent molecules.

- π-Stacking of the phthalazine ring can stabilize layered structures, detectable via Hirshfeld surface analysis.

What methodologies evaluate photophysical properties of phthalazine derivatives for dye-sensitized solar cells (DSSCs)?

Key techniques include:

- UV-Vis spectroscopy to assess absorption maxima (e.g., 450–550 nm for π→π* transitions) .

- Time-dependent DFT (TD-DFT) to model charge-transfer states between the phthalazine core and electron-withdrawing groups (e.g., cyanoacetic acid).

- Electrochemical impedance spectroscopy (EIS) to measure electron injection efficiency into TiO₂ substrates.

How do structural modifications at the phthalazine ring’s 1- and 4-positions affect VEGFR-2 inhibition?

- Position 1 : Introducing hydrophobic groups (e.g., ethyl or pentyl chains) enhances binding to the VEGFR-2 active site via van der Waals interactions .

- Position 4 : Ethoxyphenyl substituents improve solubility and pharmacokinetic profiles but may reduce potency if steric hindrance occurs. SAR studies suggest replacing ethoxy with smaller methoxy groups can balance activity and bioavailability .

What best practices ensure safe handling of air-sensitive intermediates during synthesis?

- Use Schlenk lines or gloveboxes under nitrogen/argon atmospheres for moisture-sensitive steps .

- Characterize intermediates immediately via FT-IR or NMR to detect degradation.

- Store compounds in amber vials with desiccants at −20°C to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.